1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Overview
Description
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 145.16 . It is a powder in its physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is employed in chemical synthesis. Atkins et al. (1980) used it in the synthesis of alkylcobaloximes, highlighting its role in masking carboxy groups (Atkins, Golding, Howes, & Sellars, 1980). Similarly, Ishizone et al. (1999) demonstrated its use in the anionic polymerization of styrenes protected with bicyclic ortho ester moieties, important for developing well-defined polymers (Ishizone, Okamoto, Hirao, & Nakahama, 1999).
Material Science
In material science, this compound contributes to the development of innovative materials. Saigo et al. (1983) explored its use in creating monomers that expand on polymerization, a feature valuable for specific industrial applications (Saigo, Bailey, Endo, & Okawara, 1983).
Pharmacology
In pharmacology, the compound has been used in the synthesis of radioligands. Palmer and Casida (1991) used it for creating a GABAA receptor radioligand, indicating its potential in neuropharmacological research (Palmer & Casida, 1991).
Polymer Chemistry
This compound is also significant in polymer chemistry. For instance, Sanda et al. (2001) studied its role in cationic single ring-opening polymerization, which is crucial for understanding polymer formation and stability (Sanda, Hitomi, & Endo, 2001).
Organic Chemistry
In organic chemistry, it's used for synthesizing diverse compounds. Fenk (1999) described its application in the preparation of novel compounds via 1,3-dipolar cycloaddition reactions, demonstrating its versatility in organic synthesis (Fenk, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
Properties
IUPAC Name |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYSGSZSILQOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12OCC(CO1)(CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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